An In-depth Technical Guide to the Chemical Properties of D-Ribonolactone
An In-depth Technical Guide to the Chemical Properties of D-Ribonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribonolactone, specifically the D-ribono-1,4-lactone isomer, is a sugar lactone derived from D-ribose. It serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules and natural products.[1] Its rigid, five-membered ring structure and multiple stereocenters make it a valuable precursor in medicinal chemistry and drug development for creating complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of D-Ribonolactone, including its physical characteristics, spectroscopic data, and reactivity, presented with detailed experimental protocols and visualizations to support researchers in their work.
Chemical and Physical Properties
D-Ribonolactone is a white, crystalline solid that is soluble in water.[2] A summary of its key chemical and physical properties is provided below.
Table 1: Chemical Identifiers of D-Ribonolactone
| Identifier | Value |
| IUPAC Name | (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[3] |
| CAS Number | 5336-08-3[4] |
| Molecular Formula | C₅H₈O₅[4] |
| Molecular Weight | 148.11 g/mol [4] |
| Canonical SMILES | C([C@@H]1--INVALID-LINK--O1)O">C@HO)O[3] |
| InChI Key | CUOKHACJLGPRHD-BXXZVTAOSA-N[3] |
Table 2: Physical Properties of D-Ribonolactone
| Property | Value | Source |
| Melting Point | 83-85 °C | [3] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in water and polar organic solvents like ethanol (B145695) and methanol.[2][5] | HMDB, Guidechem |
| Optical Rotation | [α]²⁴/D +18° (c = 1 in H₂O) | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and structural elucidation of D-Ribonolactone.
Table 3: Spectroscopic Data for D-Ribonolactone
| Technique | Key Data |
| ¹H NMR (500 MHz, D₂O) | δ (ppm): 4.45, 4.43, 3.89, 3.87, 3.86, 3.82, 3.81, 3.80, 3.79[3] |
| ¹³C NMR | δ (ppm): 176.5, 85.4, 69.3, 68.6, 60.5[6] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 147.0, 117.0, 103.0, 102.0, 133.0[3] |
| Infrared (IR) | (KBr, cm⁻¹): 3513, 3373, 3159, 1761, 1627, 1397, 1197, 1143[6] |
Experimental Protocols
Synthesis of D-Ribonolactone from D-Ribose
This protocol describes the oxidation of D-ribose to D-Ribonolactone using bromine in an aqueous solution.
Materials:
-
D-ribose
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Absolute Ethanol
-
Deionized water
-
1-L three-necked round-bottomed flask
-
Mechanical stirrer
-
100-mL pressure-equalizing addition funnel
-
Internal thermometer
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Charge a 1-L three-necked round-bottomed flask with D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and deionized water (600 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the flask in an ice-water bath.
-
Add bromine (112 g, 0.70 mol) dropwise via the addition funnel, maintaining the reaction temperature below 5°C.
-
After the addition is complete, stir the orange solution for an additional 50 minutes.
-
Add sodium bisulfite (6.5 g, 62.5 mmol) to decolorize the solution.
-
Concentrate the clear solution on a rotary evaporator until a wet slurry remains.
-
Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate to a damp solid.
-
Add absolute ethanol (400 mL) and heat the mixture on a steam bath for 30 minutes.
-
Filter the hot suspension and rinse the solids with hot absolute ethanol (100 mL).
-
Cool the filtrate to room temperature and then refrigerate for 16 hours to crystallize the product.
-
Filter the crystals, rinse with cold absolute ethanol and then diethyl ether, and dry under vacuum.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of D-Ribonolactone from D-ribose.
Determination of Melting Point
This is a general procedure for determining the melting point of a solid organic compound.
Materials:
-
D-Ribonolactone sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the D-Ribonolactone sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 10-15°C below the expected melting point (83-85°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.
NMR Spectroscopic Analysis
This is a general protocol for obtaining NMR spectra of D-Ribonolactone.
Materials:
-
D-Ribonolactone sample
-
Deuterated solvent (e.g., D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a few milligrams of D-Ribonolactone in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) according to the instrument's standard operating procedures.
-
Process the acquired data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
Mass Spectrometric Analysis
This is a general protocol for obtaining a mass spectrum of D-Ribonolactone.
Materials:
-
D-Ribonolactone sample
-
Appropriate solvent (e.g., methanol)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure:
-
Prepare a dilute solution of D-Ribonolactone in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is volatilized and separated before entering the mass spectrometer. For LC-MS, the sample is injected into the liquid chromatograph for separation prior to ionization.
-
Acquire the mass spectrum over a suitable mass range.
-
Analyze the resulting spectrum to determine the molecular ion peak and fragmentation pattern.
Reactivity and Biological Activity
Hydrolysis
D-Ribonolactone, being a cyclic ester (lactone), is susceptible to hydrolysis, particularly under basic conditions, to open the ring and form the corresponding D-ribonate salt. The five-membered γ-lactone ring is generally more stable than a corresponding β-lactone but will still hydrolyze. The kinetics of this process are pH-dependent. While specific kinetic data for D-Ribonolactone hydrolysis is not extensively published, the general mechanism involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to ring opening.
Inhibition of β-Galactosidase
D-Ribonolactone is known to be an inhibitor of the enzyme β-galactosidase. It acts as a competitive inhibitor, likely by mimicking the structure of the substrate or the transition state of the enzymatic reaction.
Visualization of β-Galactosidase Inhibition:
Caption: D-Ribonolactone competitively inhibits β-galactosidase.
Use in Organic Synthesis
D-Ribonolactone is a versatile chiral precursor for the synthesis of numerous complex molecules, including:
-
C-Nucleosides: The lactone can be opened by carbon nucleophiles to form C-glycosides, which are more stable to hydrolysis than their N-glycoside counterparts.
-
Natural Products: It has been utilized in the total synthesis of various natural products.[1]
-
Carbohydrate Mimetics: Its structure can be modified to create analogs of other sugars for studying biological processes.
Conclusion
D-Ribonolactone possesses a unique combination of chemical and physical properties that make it an invaluable tool in chemical synthesis and biochemical research. This guide has provided a detailed overview of these properties, along with experimental protocols and visualizations, to serve as a comprehensive resource for professionals in the field. A thorough understanding of its characteristics is paramount for its effective application in the development of novel therapeutics and other advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. goldbio.com [goldbio.com]
- 5. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
